molecular formula C8H3BrF4O3 B6601849 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoicacid CAS No. 2090478-41-2

3-bromo-2-fluoro-6-(trifluoromethoxy)benzoicacid

Cat. No.: B6601849
CAS No.: 2090478-41-2
M. Wt: 303.00 g/mol
InChI Key: SLUIHKINCIKWKP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by a bromo (Br) substituent at position 3, a fluoro (F) group at position 2, and a trifluoromethoxy (-OCF₃) group at position 4.

Properties

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)5(6(3)10)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUIHKINCIKWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.

    Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxybenzoic acid moiety.

Scientific Research Applications

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid Br (C3), F (C2), -CF₃ (C6) 1980062-64-3 C₈H₃BrF₄O₂ 287.01 High electronegativity; likely strong acidity due to -CF₃
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid Br (C6), F (C2), -CF₃ (C3) 1026962-68-4 C₈H₃BrF₄O₂ 287.01 Positional isomer; similar molecular weight but altered reactivity due to substituent arrangement
3-Butoxy-6-chloro-2-fluorobenzoic acid -OC₄H₉ (C3), Cl (C6), F (C2) 1706435-00-8 C₁₁H₁₂ClFO₃ 246.66 Lower acidity (pKa = 1.82) compared to trifluoromethyl analogs; higher lipophilicity
3-Bromo-6-fluoro-2-methylbenzoic acid Br (C3), F (C6), -CH₃ (C2) Not specified C₈H₅BrFO₂ 247.03 Methyl group reduces acidity; used in Suzuki couplings for biaryl synthesis

Substituent Effects on Acidity and Reactivity

  • Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound enhances acidity compared to methyl (-CH₃) or butoxy (-OC₄H₉) substituents. For example, 3-butoxy-6-chloro-2-fluorobenzoic acid has a pKa of 1.82, while trifluoromethyl analogs are expected to be more acidic due to stronger electron withdrawal .
  • Positional Isomerism : The placement of Br and -CF₃/-OCF₃ significantly impacts reactivity. For instance, 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (Br at C6) may exhibit steric hindrance in coupling reactions compared to Br at C3 .

Commercial Availability and Suppliers

    Biological Activity

    3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound notable for its unique combination of halogen substituents, which significantly influence its chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.

    The compound has a molecular formula of C9_9H4_4BrF4_4O3_3 and a molecular weight of approximately 303.01 g/mol. It is classified as a moderately soluble compound with high gastrointestinal absorption potential and exhibits notable permeability across biological membranes. The trifluoromethoxy group enhances its stability and interaction with biological targets, making it a candidate for further pharmacological studies.

    The biological activity of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid primarily involves interactions with specific molecular targets, such as enzymes or receptors. Studies have indicated that the compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid. For instance, derivatives containing trifluoromethyl groups have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL . This suggests that the compound may possess similar antimicrobial properties worth exploring.

    Cytotoxicity and Selectivity

    Research has shown that compounds with similar structures can exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For example, several derivatives were found to have selectivity indices above 10 when tested against various cancer cell lines, indicating potential for therapeutic applications in oncology .

    Case Study 1: Inhibition of Cytochrome P450 Enzymes

    A study investigating the inhibition of CYP1A2 by 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid revealed that the compound acts as a competitive inhibitor. The kinetic parameters indicated a significant reduction in enzyme activity in the presence of the compound, suggesting that it could impact the metabolism of co-administered drugs.

    Case Study 2: Antimicrobial Efficacy

    In vitro tests conducted on various fluoro and trifluoromethyl-substituted compounds demonstrated their efficacy against resistant bacterial strains. The study found that certain derivatives exhibited enhanced solubility and stability, leading to improved antimicrobial activity compared to their non-fluorinated counterparts .

    Data Tables

    Property Value
    Molecular FormulaC9_9H4_4BrF4_4O3_3
    Molecular Weight303.01 g/mol
    SolubilityModerately soluble
    Gastrointestinal AbsorptionHigh
    CYP1A2 InhibitionCompetitive
    Biological Activity Effect
    AntimicrobialActive against MRSA
    CytotoxicitySelective towards cancer cells
    CYP1A2 InteractionInhibitory

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